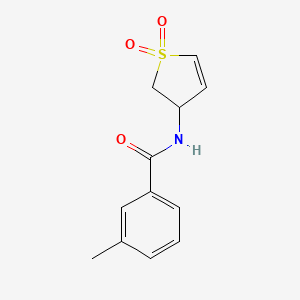

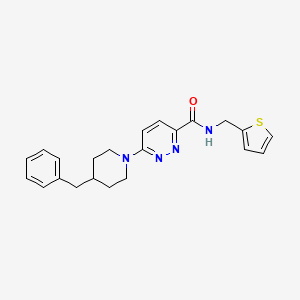

![molecular formula C21H22N2O4S2 B2763655 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034346-28-4](/img/structure/B2763655.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also contains a benzo[b]thiophene group (a fused ring system consisting of a benzene ring and a thiophene ring), and a pyrrolidinylsulfonyl group (a pyrrolidine ring attached to a sulfonyl group). These groups are common in many pharmaceuticals and could potentially have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The benzo[b]thiophene group would contribute to the planarity of the molecule, while the pyrrolidinylsulfonyl group could introduce some steric hindrance .Wissenschaftliche Forschungsanwendungen

Discovery of MGCD0103

MGCD0103, an orally active histone deacetylase (HDAC) inhibitor, has shown promise as an anticancer drug. It selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation, inducing histone acetylation, and leading to cell-cycle arrest and apoptosis. This highlights the potential of related benzamide derivatives in cancer research and treatment (Zhou et al., 2008).

Pharmacological Characterization of PF-04455242

PF-04455242 is a novel κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KOR, demonstrating antidepressant-like efficacy and potential in treating addiction disorders. This suggests that structurally related compounds may be useful in neuroscience and pharmacology research (Grimwood et al., 2011).

Heterocyclic Synthesis Applications

The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters for the production of various heterocyclic derivatives illustrates the role of similar compounds in developing new materials with potential applications in pharmaceuticals and materials science (Mohareb et al., 2004).

Chemoselective N-benzoylation

The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates to produce compounds of biological interest indicates the significance of such reactions in synthetic organic chemistry and the development of bioactive molecules (Singh et al., 2017).

Synthesis and Antibacterial Activity

The synthesis of N-(3-Hydroxy-2-pyridyl)benzamides and their in vitro antibacterial activity against various bacteria showcases the potential of related benzamide compounds in developing new antimicrobial agents (Mobinikhaledi et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

The potential applications of this compound would depend on its biological activity. It could potentially be developed into a pharmaceutical if it shows promising activity against a relevant biological target. Further studies would be needed to determine its activity, toxicity, and pharmacokinetics .

Eigenschaften

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c24-19(18-14-28-20-6-2-1-5-17(18)20)13-22-21(25)15-7-9-16(10-8-15)29(26,27)23-11-3-4-12-23/h1-2,5-10,14,19,24H,3-4,11-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHIYLFLQQZPCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethylphenyl)-7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2763572.png)

![3-(dimethylamino)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2763577.png)

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2763581.png)

![(1R,3s,5S)-N-(4-(4-fluorophenyl)thiazol-2-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2763582.png)

![6-((naphthalen-1-ylmethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2763586.png)

![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2763590.png)